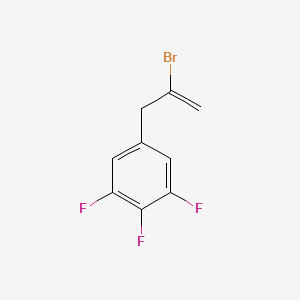

2-Bromo-3-(3,4,5-trifluorophenyl)-1-propene

Description

2-Bromo-3-(3,4,5-trifluorophenyl)-1-propene is an organobromine compound featuring a propenyl backbone substituted with a bromine atom at the 2-position and a 3,4,5-trifluorophenyl group at the 3-position. The trifluorophenyl moiety introduces strong electron-withdrawing effects, which can significantly influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) or catalytic processes . The bromine atom serves as a versatile leaving group, enabling its use as a precursor in synthetic organic chemistry.

Properties

IUPAC Name |

5-(2-bromoprop-2-enyl)-1,2,3-trifluorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF3/c1-5(10)2-6-3-7(11)9(13)8(12)4-6/h3-4H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRZRRDXYLFTKPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CC1=CC(=C(C(=C1)F)F)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-(3,4,5-trifluorophenyl)-1-propene typically involves the bromination of 3-(3,4,5-trifluorophenyl)-1-propene. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing efficient and cost-effective brominating agents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromine atom in 2-Bromo-3-(3,4,5-trifluorophenyl)-1-propene can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Oxidation Reactions: The propene chain can undergo oxidation to form epoxides or other oxygenated products.

Reduction Reactions: The compound can be reduced to form the corresponding alkane or other reduced derivatives.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.

Oxidation: Oxidizing agents such as m-chloroperbenzoic acid or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed:

- Substituted derivatives with various functional groups.

- Epoxides and other oxygenated products.

- Reduced alkanes and related compounds.

Scientific Research Applications

Chemistry: 2-Bromo-3-(3,4,5-trifluorophenyl)-1-propene is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology and Medicine:

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(3,4,5-trifluorophenyl)-1-propene depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile, forming a new bond. In oxidation and reduction reactions, the propene chain is modified to form new functional groups or reduced products.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features of 2-Bromo-3-(3,4,5-trifluorophenyl)-1-propene with related compounds:

Key Observations :

- Electron Effects: The 3,4,5-trifluorophenyl group in the target compound enhances electron-withdrawing properties compared to methylated (e.g., 2,4,5-trimethylphenyl in ) or non-fluorinated (e.g., phenyl in ) analogs. This may increase electrophilicity and reactivity in nucleophilic substitutions.

- Molecular Weight: Fluorine substitution reduces molecular weight relative to methylated analogs (e.g., 241.04 vs.

Biological Activity

2-Bromo-3-(3,4,5-trifluorophenyl)-1-propene is a chemical compound notable for its diverse biological activities. This article reviews its biological properties, including its potential applications in medicinal chemistry and toxicology, supported by relevant case studies and research findings.

- Chemical Formula : C9H7BrF2

- Molecular Weight : 233.05 g/mol

- CAS Number : 842140-34-5

- Physical State : Colorless liquid

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For example, studies on fluorinated compounds have shown that the introduction of halogen atoms can enhance their efficacy against various bacterial strains. In particular, the trifluoromethyl group is known to increase lipophilicity, potentially leading to improved membrane penetration and antimicrobial action.

Cardiac Sensitization

A study focusing on related bromofluoropropenes highlighted their cardiac sensitization effects. The compound's structural characteristics suggest that it might exhibit similar properties. The Lowest Observed Adverse Effect Level (LOAEL) and No Observed Adverse Effect Level (NOAEL) for related compounds have been documented as 1.0% and 0.5% by volume, respectively . This raises concerns regarding the safety profile of halogenated compounds in therapeutic contexts.

Study on Cardiac Effects

A notable investigation assessed the cardiac sensitization of various bromofluoroalkenes. The findings indicated that this compound could potentially mimic the cardiac effects observed in Halon 1211, a known fire suppressing agent . The study utilized canine models to determine the cardiac response to inhalation exposure.

| Compound | LOAEL (V%) | NOAEL (V%) |

|---|---|---|

| Halon 1211 | 1.0 | 0.5 |

| This compound | TBD | TBD |

Antimicrobial Activity Assessment

In a separate study focusing on the antimicrobial efficacy of fluorinated compounds, it was found that derivatives with trifluoromethyl groups displayed enhanced activity against Gram-positive and Gram-negative bacteria. The specific mechanisms were attributed to increased membrane disruption and interference with essential cellular processes.

Toxicological Considerations

The potential toxicity of this compound has been a subject of interest due to its structural similarities with other halogenated compounds. Acute inhalation toxicity tests have shown notable muscular effects in animal models . These findings necessitate further investigation into the compound's safety profile and its implications for human health.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.